4-(Methylthio)benzyl bromide
Overview
Description
4-(Methylthio)benzyl bromide is an organic compound with the molecular formula C8H9BrS. It is characterized by a benzene ring substituted with a bromomethyl group and a methylthio group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
The primary target of 4-(Methylthio)benzyl bromide is the benzylic position of alkylbenzenes . The benzylic position is particularly reactive, and reactions taking place at this carbon atom are said to occur at the benzylic position .
Mode of Action
This compound interacts with its targets through a process known as free radical bromination and nucleophilic substitution . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the resulting compound undergoes a reaction with NBS to form the final product .
Biochemical Pathways
The biochemical pathway affected by this compound involves the oxidation of an alkylbenzene to a carboxylic acid . This compound can undergo self-catalyzed oxidation in the presence of hydrogen peroxide to form the corresponding sulfoxide .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its melting point is between 43-47 °C . These properties may impact its bioavailability.
Result of Action
The molecular effect of the action of this compound is the formation of a new compound through the process of free radical bromination and nucleophilic substitution
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, the presence of hydrogen peroxide can trigger self-catalyzed oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylthio)benzyl bromide can be synthesized through several methods. One common approach involves the bromination of 4-(methylthio)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)benzyl bromide undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent for converting this compound to its sulfoxide.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions to form substituted products.
Major Products Formed:
Sulfoxide and Sulfone: Oxidation reactions yield sulfoxide and sulfone derivatives.
Substituted Derivatives: Nucleophilic substitution reactions produce a wide range of substituted benzyl compounds.
Scientific Research Applications
4-(Methylthio)benzyl bromide has several applications in scientific research:
Comparison with Similar Compounds
- 4-(Methylsulfonyl)benzyl bromide
- 4-Fluorobenzyl bromide
- 4-Methylbenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 2-Bromobenzyl bromide
Comparison: 4-(Methylthio)benzyl bromide is unique due to the presence of the methylthio group, which imparts distinct reactivity compared to other benzyl bromides. For instance, the methylthio group can be oxidized to form sulfoxides and sulfones, providing additional functionalization options not available with other benzyl bromides .
Properties
IUPAC Name |
1-(bromomethyl)-4-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLKMRTVELBKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463735 | |
Record name | 4-(Methylthio)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38185-19-2 | |
Record name | 4-(Methylthio)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylthio)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Methylthio)benzyl bromide contribute to the synthesis of ionic polyacetylene? What is its function in the reaction?
A1: this compound acts as an activating agent in the polymerization of 2-ethynylpyridine, leading to the formation of the ionic polyacetylene poly{2-ethynyl-N-[4-(methylthio)benzylpyridinium bromide]} []. It reacts with the nitrogen atom of the 2-ethynylpyridine, creating a quaternary ammonium salt and introducing a positive charge onto the polymer backbone. This ionic nature contributes to the unique properties of the resulting polyacetylene.
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